2-Bromo-4-chloro-1-fluoro-3-methylbenzene

Physicochemical Properties Lipophilicity Medicinal Chemistry

This 2,4,1,3-substituted polyhalogenated toluene delivers a precise Br > Cl > F reactivity gradient. The ortho-methyl group provides critical steric modulation, enabling chemists to execute a programmed two-step Suzuki-then-Buchwald-Hartwig sequence without isolating intermediates—a capability not replicable with isomers like 2-bromo-4-chloro-1-fluoro-5-methylbenzene or non-methylated analogs. The scaffold’s predicted LogP boost (+0.45) aids drug-like property maintenance during library synthesis, while the high boiling point (>210°C) supports continuous flow and high-temperature transformations.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
Cat. No. B12503323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-1-fluoro-3-methylbenzene
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Br)F)Cl
InChIInChI=1S/C7H5BrClF/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3
InChIKeyMJYCSAXOCFDQLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-1-fluoro-3-methylbenzene (CAS 1785149-53-2): A Tri-Halogenated Toluene Building Block for Site-Selective Synthesis


2-Bromo-4-chloro-1-fluoro-3-methylbenzene is a polyhalogenated aromatic compound, specifically a toluene derivative bearing bromine, chlorine, and fluorine substituents in a precise 2,4,1,3-substitution pattern . This arrangement yields a molecular formula of C₇H₅BrClF and a molecular weight of 223.47 g/mol, where the presence of three distinct halogens with differing leaving-group abilities—coupled with the steric influence of the adjacent methyl group—creates a unique platform for sequential, chemoselective cross-coupling reactions that cannot be replicated by analogs lacking this exact substitution geometry .

Why 2-Bromo-4-chloro-1-fluoro-3-methylbenzene Cannot Be Replaced by a Close Analog


In the family of halogenated toluenes, the substitution pattern dictates the molecule's reactivity landscape. For 2-Bromo-4-chloro-1-fluoro-3-methylbenzene, the bromine atom at the ortho-position to the methyl group offers the highest reactivity in oxidative addition with palladium catalysts, while the chlorine at the para-position is significantly less reactive, allowing for a programmed, stepwise coupling sequence . The fluorine at the 1-position and the methyl at the 3-position further modulate the ring's electron density and steric environment, directly impacting regioselectivity in metal-catalyzed transformations. Substituting an isomer such as 2-Bromo-4-chloro-1-fluoro-5-methylbenzene or a non-methylated analog like 2-Bromo-4-chloro-1-fluorobenzene will fundamentally alter the chemoselectivity and steric outcome of a synthesis, a concept validated by general reactivity principles in palladium-catalyzed cross-coupling chemistry [1].

Quantitative Differentiation of 2-Bromo-4-chloro-1-fluoro-3-methylbenzene: A Head-to-Head Evidence Profile


Increased Molecular Size and Lipophilicity from Methyl Substitution

The methyl group on 2-Bromo-4-chloro-1-fluoro-3-methylbenzene increases its molecular weight and lipophilicity compared to the non-methylated analog, 2-Bromo-4-chloro-1-fluorobenzene. This structural difference is quantifiable in the molecular weight (223.47 vs. 209.44 g/mol) and the predicted logP (calculated logP of 3.45 for the non-methylated comparator vs. an estimated ~3.9 for the methylated target, based on a ~0.5 logP increment per added methylene unit). These property shifts directly impact membrane permeability and solubility profiles in biological systems, making the target compound a more suitable fragment when higher logD is desired to optimize ADME profiles [1].

Physicochemical Properties Lipophilicity Medicinal Chemistry

Boiling Point Elevation Indicating Stronger Intermolecular Forces

The addition of a methyl group to the aromatic ring increases the boiling point of the compound relative to the non-methylated analog. Data predicts a boiling point of >210°C at atmospheric pressure for 2-Bromo-4-chloro-1-fluoro-3-methylbenzene, compared to a predicted value of 194.3±20.0 °C for 2-Bromo-4-chloro-1-fluorobenzene [1]. This difference must be accounted for in purification protocols, as the target compound will require a higher distillation temperature or a different solvent gradient for chromatographic separation.

Thermophysical Properties Distillation Process Chemistry

Ortho-Methyl Steric Hindrance Directs Chemoselectivity in Suzuki Coupling

In palladium-catalyzed Suzuki coupling of polyhalogenated arenes, the general reaction rate sequence is I > Br > Cl >> F. For 2-Bromo-4-chloro-1-fluoro-3-methylbenzene, the bromine at the 2-position is positioned ortho to a bulky methyl group. This introduces steric hindrance that can slow oxidative addition at this site relative to a para-bromo isomer such as 2-Bromo-4-chloro-1-fluoro-5-methylbenzene, where the bromine is para to the methyl group. This steric differentiation is exploited in 'pairing' strategies where one coupling partner is designed to react preferentially at the less hindered chlorine site, leaving the bromine for a subsequent transformation [1].

Cross-Coupling Chemoselectivity Synthetic Methodology

Guaranteed Purity Level Reduces Purification Burden

Reputable vendors supply 2-Bromo-4-chloro-1-fluoro-3-methylbenzene with a certified purity of ≥97% (GC) [1], a specification that is critical for achieving reproducible yields in subsequent synthetic steps. While lower-purity grades (<95%) are sometimes offered for less critical isomer mixtures, the 97% threshold ensures the level of the des-bromo or over-halogenated impurities remains below 2%, minimizing the risk of side-product formation in sensitive metal-catalyzed reactions where catalyst poisoning by impurities is a known concern.

Quality Control Purity Reproducibility

Precision Scenarios for 2-Bromo-4-chloro-1-fluoro-3-methylbenzene: From Library Synthesis to Agrochemical Development


Sequential, Programmable Cross-Coupling in Medicinal Chemistry Libraries

The Br > Cl > F reactivity gradient, combined with the ortho-methyl steric modulation, allows medicinal chemists to orchestrate a two-step coupling sequence (e.g., Suzuki then Buchwald-Hartwig) without isolating intermediates. This is critical for generating arrays of biaryl derivatives where first coupling occurs at the bromine site under mild conditions (Pd(PPh₃)₄, rt), followed by a high-temperature coupling at the chlorine site . The methyl group's predictable LogP boost (+0.45) helps maintain drug-like property ranges during library diversification.

Late-Stage Functionalization for Agrochemical Intermediate Synthesis

In the development of new fluorinated agrochemicals, the compound serves as a scaffold for introducing diverse functional groups at the bromine position while retaining the chlorine and fluorine for subsequent transformations. The predicted higher boiling point (>210°C) ensures thermal stability during reactions that require prolonged heating, making it suitable for continuous flow setups where thermal gradients are critical [1].

Building Block for Fluorinated Materials and Polymers

The combination of three halogens with a methyl group creates a monomer with two stages of orthogonal reactivity, useful in synthesizing conjugated polymers. The bromine can participate in a Stille coupling to build the polymer backbone, while the chlorine can be later exchanged for an amine or alkoxy group to fine-tune the material's optoelectronic properties .

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